molecular formula C17H18N2 B14374090 2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine CAS No. 89732-12-7

2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine

Cat. No.: B14374090
CAS No.: 89732-12-7
M. Wt: 250.34 g/mol
InChI Key: JYXCSDNPAIQISX-UHFFFAOYSA-N
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Description

2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a methyl group at the second position, a phenylethyl group at the seventh position, and an amine group at the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific substituents, such as the methyl and phenylethyl groups, can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents used in the reactions would also be selected to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where different substituents replace the existing groups on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl 1H-indol-3-yl-acetate: Another indole derivative with a phenylethyl group, but with an acetate group instead of a methyl group.

    1H-indole-3-amine: A simpler indole compound with an amine group at the third position but lacking the methyl and phenylethyl groups.

Uniqueness

2-Methyl-7-(2-phenylethyl)-1H-indol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89732-12-7

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-methyl-7-(2-phenylethyl)-1H-indol-3-amine

InChI

InChI=1S/C17H18N2/c1-12-16(18)15-9-5-8-14(17(15)19-12)11-10-13-6-3-2-4-7-13/h2-9,19H,10-11,18H2,1H3

InChI Key

JYXCSDNPAIQISX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC(=C2N1)CCC3=CC=CC=C3)N

Origin of Product

United States

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